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  • Product: 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone
  • CAS: 898793-26-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone: An Integrated Spectroscopic Approach

Abstract This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of the novel compound 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of the novel compound 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of methods to detail the underlying scientific rationale for each analytical choice. We present a self-validating system where data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments—including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC—are synergistically integrated. The guide includes detailed experimental protocols, predicted data tables, and logical workflow diagrams to offer a field-proven framework for characterizing complex small molecules from initial synthesis to final structural confirmation.

Introduction: Context and Rationale

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, diarylketone framework serves as a versatile template for introducing diverse functional groups to modulate biological activity. The target molecule of this guide, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, incorporates several key features of interest: a halogenated phenyl ring (4-chloro-3-fluoro), which can enhance metabolic stability and binding affinity, and a basic piperidinomethyl side-chain, a common pharmacophore for improving solubility and targeting specific receptors, such as those in the central nervous system.

Given its novelty, a rigorous and unambiguous structural characterization is paramount to ensure the integrity of any subsequent biological or pharmacological studies. This guide outlines an integrated and systematic approach to achieve this, emphasizing the causality behind the selection of analytical techniques and the logical flow of data interpretation.

Proposed Synthetic Pathway

The synthesis of unsymmetrical benzophenones is most commonly achieved via the Friedel-Crafts acylation.[1][2] For the target molecule, a logical two-step synthesis is proposed, starting with the formation of the benzophenone core, followed by the introduction of the piperidine moiety.

Step 1: Friedel-Crafts Acylation to Synthesize (4-Chloro-3-fluorophenyl)(3-(chloromethyl)phenyl)methanone. This reaction involves the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene with 3-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step 2: Nucleophilic Substitution to Introduce the Piperidine Moiety. The resulting chloromethyl-benzophenone intermediate is then reacted with piperidine. The nucleophilic secondary amine of piperidine displaces the chloride on the benzylic carbon, forming the final product, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone.

Synthetic_Workflow cluster_reactants Starting Materials R1 1-Chloro-2-fluorobenzene S1 Step 1: Friedel-Crafts Acylation Catalyst: AlCl₃ R1->S1 R2 3-(Chloromethyl)benzoyl chloride R2->S1 R3 Piperidine S2 Step 2: Nucleophilic Substitution Base (e.g., K₂CO₃) R3->S2 I1 Intermediate: (4-Chloro-3-fluorophenyl) (3-(chloromethyl)phenyl)methanone I1->S2 P1 Final Product: 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone S1->I1 S2->P1 Elucidation_Workflow cluster_0 Initial Characterization cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity Mapping cluster_3 Final Confirmation HRMS HRMS (Elemental Composition) H_NMR ¹H NMR (Proton Environment) HRMS->H_NMR FTIR FTIR (Functional Groups) FTIR->H_NMR COSY COSY (¹H-¹H Correlations) H_NMR->COSY C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->COSY F_NMR ¹⁹F NMR (Fluorine Environment) F_NMR->COSY Structure Unambiguous Structure COSY->Structure HSQC HSQC (¹H-¹³C Direct Bonds) HSQC->Structure HMBC HMBC (¹H-¹³C Long-Range) HMBC->Structure

Caption: Integrated workflow for structure elucidation.

Physicochemical & Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of initial characterization. Its power lies in providing an exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula—a critical first step that validates the success of the synthesis.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample at 5 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the measured exact mass against the theoretical mass calculated from the molecular formula. The mass error should be less than 5 ppm.

Table 1: Predicted Physicochemical and HRMS Data

Parameter Predicted Value Rationale
Molecular Formula C₂₁H₂₁ClFNO Sum of all atoms in the proposed structure.
Molecular Weight 357.85 g/mol Calculated from the molecular formula.
Theoretical Exact Mass 357.13467 u Monoisotopic mass for C₂₁H₂₁³⁵ClFNO.
Observed Ion [M+H]⁺ ~358.14250 m/z Theoretical exact mass + mass of a proton.

| Isotopic Pattern | A prominent M+2 peak (~33% intensity of M) is expected due to the natural abundance of the ³⁷Cl isotope. This is a key diagnostic feature. |

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. By detecting the vibrational frequencies of bonds, it provides immediate evidence for the presence of key structural motifs like the ketone carbonyl.

Experimental Protocol: FTIR

  • Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Method: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
~3060 C-H Stretch Aromatic Characteristic of sp² C-H bonds in the phenyl rings.
~2940, ~2860 C-H Stretch Aliphatic Symmetrical and asymmetrical stretching of sp³ C-H bonds in the piperidine ring and methylene bridge.
~1665 C=O Stretch Aryl Ketone This strong absorption is highly diagnostic for the benzophenone core. Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). [3][4]
~1590, ~1475 C=C Stretch Aromatic Skeletal vibrations of the phenyl rings.
~1250 C-N Stretch Aliphatic Amine Characteristic of the piperidine C-N bond.
~1100 C-F Stretch Aryl Fluoride Strong absorption typical for an aryl-fluorine bond.

| ~830 | C-Cl Stretch | Aryl Chloride | Characteristic of the aryl-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of every carbon and hydrogen atom in the structure. Due to the complexity of the molecule—featuring two distinct and substituted aromatic rings, a piperidine system, and a fluorine atom—a combination of 1D and 2D NMR experiments is essential. The presence of fluorine requires special consideration due to its coupling with both ¹H and ¹³C nuclei. [5][6] Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

  • Experiments: Acquire the following spectra:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • ¹⁹F NMR

    • 2D COSY (¹H-¹H)

    • 2D HSQC (¹H-¹³C)

    • 2D HMBC (¹H-¹³C)

6.1. Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following table summarizes the predicted chemical shifts (δ) and key correlations. Numbering is based on the provided structural diagram.

(Self-generated image for illustrative numbering)

Table 3: Predicted NMR Data and Rationale

Atom(s) Experiment Predicted δ (ppm) Multiplicity / Coupling Rationale & Key Correlations
H-2, H-6 ¹H NMR ~7.6-7.8 d, J ≈ 8 Hz Protons ortho to the electron-withdrawing carbonyl group. HMBC to C=O .
H-4 ¹H NMR ~7.5 t, J ≈ 8 Hz Proton para to the piperidinomethyl group.
H-5 ¹H NMR ~7.4 d, J ≈ 8 Hz Proton meta to the piperidinomethyl group.
H-2' ¹H NMR ~7.6 dd, J ≈ 8, 2 Hz Ortho to C=O and meta to Cl.
H-5' ¹H NMR ~7.5 ddd, J ≈ 8, 4, 2 Hz Ortho to F, meta to C=O, meta to Cl. Will show coupling to ¹⁹F.
H-6' ¹H NMR ~7.3 t, J ≈ 8 Hz Ortho to Cl and meta to C=O.
H-7 (CH₂) ¹H NMR ~3.5 s Methylene bridge protons. HMBC to C-3, C-8 .
H-8 (CH₂) ¹H NMR ~2.4 t, J ≈ 5 Hz Piperidine protons adjacent to nitrogen.
H-9, H-10 (CH₂) ¹H NMR ~1.5-1.6 m Remaining piperidine protons.
C=O ¹³C NMR ~195 s Diagnostic ketone carbonyl carbon , deshielded.
C-1' ¹³C NMR ~138 d, J(C-F) ≈ 3 Hz Carbonyl-bearing carbon, coupled to fluorine.
C-3' ¹³C NMR ~160 d, ¹J(C-F) ≈ 250 Hz Carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant.
C-4' ¹³C NMR ~135 d, ²J(C-F) ≈ 20 Hz Carbon ortho to fluorine, showing a smaller two-bond C-F coupling.
Other Ar-C ¹³C NMR ~125-140 Various Aromatic carbons.
C-7 (CH₂) ¹³C NMR ~63 t Methylene bridge carbon.
C-8 (CH₂) ¹³C NMR ~54 t Piperidine carbons adjacent to nitrogen.
C-9, C-10 (CH₂) ¹³C NMR 24-26 t Remaining piperidine carbons.

| F | ¹⁹F NMR | -110 to -120 | m | Chemical shift typical for an aryl fluoride. Will be coupled to H-5' and H-2'. |

6.2. 2D NMR: Assembling the Structure

While 1D NMR provides the list of parts, 2D NMR shows how they are connected. The integration of COSY, HSQC, and HMBC data is the most powerful aspect of structure elucidation.

NMR_Integration H1 ¹H Signals (Chemical Shifts, Multiplicities) COSY COSY H1->COSY HSQC HSQC H1->HSQC C13 ¹³C Signals (Chemical Shifts) C13->HSQC H_H_Networks Proton Spin Systems (e.g., Aromatic Rings, Piperidine) COSY->H_H_Networks C_H_Bonds Direct C-H Attachments HSQC->C_H_Bonds HMBC HMBC Connectivity Long-Range Connectivity (Joining Fragments via C=O, Quaternary C) HMBC->Connectivity H_H_Networks->HMBC C_H_Bonds->HMBC Final_Structure Final Structure Assignment Connectivity->Final_Structure

Caption: Logic flow for integrating 2D NMR data.

  • COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton coupling networks. [7]We expect to see correlations between H-2/H-6 and their meta neighbors, as well as a complete correlation network for all adjacent protons within the piperidine ring (H-8 through H-10).

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular fragments together. It reveals correlations between protons and carbons that are 2-3 bonds away. The most critical expected correlations are:

    • From H-2' and H-6' to the carbonyl carbon (C=O): This definitively links the 4-chloro-3-fluorophenyl ring to the ketone.

    • From H-2 and H-6 to the carbonyl carbon (C=O): This links the 3'-piperidinomethylphenyl ring to the ketone.

    • From the methylene protons (H-7) to carbons of the phenyl ring (C-3, C-2, C-4) and the piperidine ring (C-8): This confirms the connection of all three parts of this side chain.

Conclusion: A Self-Validating Framework

The structural elucidation of a novel compound like 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is not achieved by a single measurement but by the convergence of evidence from a suite of orthogonal analytical techniques. The process is self-validating: the molecular formula from HRMS must be consistent with the number of signals in the ¹³C NMR. The functional groups identified by FTIR must be corroborated by the chemical shifts in both ¹H and ¹³C NMR. Finally, the complete connectivity map derived from 2D NMR experiments must account for every atom and every observed spectroscopic feature. This integrated approach ensures the highest level of confidence in the final structure, providing a solid foundation for all future research and development endeavors.

References

  • PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Available at: [Link]

  • Karrer, F., Meier, H., & Pascual, A. (2000). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Journal of Fluorine Chemistry, 103(1), 81–84. Available at: [Link]

  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. (General reference for the reaction mechanism).
  • Chemistry LibreTexts (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

Sources

Exploratory

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone literature review

An In-Depth Technical Guide to 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Chloro-3-fluoro-3'-piperidinomethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, a substituted benzophenone derivative of interest to researchers and professionals in drug discovery and development. While direct literature on this specific molecule is limited, this document synthesizes information from structurally related compounds to provide insights into its synthesis, characterization, and potential pharmacological applications.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

Benzophenones are a class of aromatic ketones that serve as a versatile structural motif in medicinal chemistry.[1] Their rigid diarylketone core can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2] Furthermore, the addition of a piperidine moiety, a common N-heterocycle in pharmaceuticals, can improve solubility and introduce crucial interactions with biological targets.[3][4]

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone combines these features, making it a compound of significant interest for exploring novel therapeutic agents. This guide will extrapolate from the known chemistry and biology of analogous compounds to present a detailed technical profile.

Physicochemical Properties and Structural Analogs

The physicochemical properties of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone can be predicted based on data from its close structural analogs. A comparison with related compounds highlights the influence of the heterocyclic amine substituent.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone C₁₉H₁₉ClFNO331.81 (Calculated)Piperidinomethyl group
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone[1]C₁₈H₁₇ClFNO317.79Pyrrolidinomethyl group[1]
4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone[2]C₁₈H₁₇ClFNOS349.85Thiomorpholinomethyl group[2]

The presence of the piperidine ring is expected to influence the compound's basicity and lipophilicity, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.

Proposed Synthesis Pathway

A plausible synthetic route for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone can be devised based on established methodologies for benzophenone synthesis, primarily the Friedel-Crafts acylation.[5][6] This would be followed by a substitution reaction to introduce the piperidinomethyl group.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 4-Chloro-3-fluoro-3'-methylbenzophenone

  • Reaction Setup: To a solution of 3-methyltoluene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0°C.

  • Acylation: Slowly add 4-chloro-3-fluorobenzoyl chloride to the reaction mixture. The rationale for this step is a classic Friedel-Crafts acylation, where the Lewis acid activates the acyl chloride for electrophilic aromatic substitution onto the toluene ring.

  • Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature while monitoring its progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extraction and Purification: Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain 4-chloro-3-fluoro-3'-methylbenzophenone.

Part B: Bromination of the Methyl Group

  • Radical Bromination: Dissolve the product from Part A in a non-polar solvent like carbon tetrachloride. Add a radical initiator (e.g., benzoyl peroxide) and N-bromosuccinimide (NBS).

  • Initiation and Propagation: Irradiate the mixture with a UV lamp to initiate the radical bromination of the benzylic methyl group. This step is a well-established method for selective halogenation at the benzylic position.

  • Purification: After the reaction is complete, filter the succinimide byproduct and purify the resulting 3'-(bromomethyl)-4-chloro-3-fluorobenzophenone by recrystallization or column chromatography.

Part C: Nucleophilic Substitution with Piperidine

  • Reaction Setup: Dissolve the brominated intermediate in a polar aprotic solvent such as acetonitrile.

  • Substitution: Add piperidine to the solution. The piperidine will act as a nucleophile, displacing the bromide to form the final product. A non-nucleophilic base (e.g., potassium carbonate) can be added to neutralize the HBr formed during the reaction.

  • Final Purification: After the reaction is complete, perform an aqueous workup, extract the product, and purify by column chromatography to yield 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone.

Synthesis_Pathway cluster_0 Part A: Friedel-Crafts Acylation cluster_1 Part B: Radical Bromination cluster_2 Part C: Nucleophilic Substitution 3-methyltoluene 3-methyltoluene product_A 4-Chloro-3-fluoro-3'- methylbenzophenone 3-methyltoluene->product_A AlCl3 4-chloro-3-fluorobenzoyl_chloride 4-Chloro-3-fluorobenzoyl chloride 4-chloro-3-fluorobenzoyl_chloride->product_A product_B 3'-(Bromomethyl)-4-chloro- 3-fluorobenzophenone product_A->product_B NBS, UV light final_product 4-Chloro-3-fluoro-3'- piperidinomethyl benzophenone product_B->final_product piperidine piperidine piperidine->final_product Mechanism_of_Action compound 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone Piperidine Moiety Benzophenone Core kinase Protein Kinase Hinge Region ATP Binding Site compound:p->kinase:h H-Bonding compound:bp->kinase:a Hydrophobic Interaction phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase:a Binding Blocked substrate Substrate Protein substrate->kinase cellular_response Cell Proliferation (Cancer) phosphorylated_substrate->cellular_response

Sources

Foundational

In Silico Modeling of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, a novel compound with significant therapeutic potential. As Se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, a novel compound with significant therapeutic potential. As Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic framework for computational drug discovery, grounded in scientific integrity and field-proven insights. We will dissect the causal logic behind experimental choices, establish self-validating systems within our described protocols, and anchor our mechanistic claims in authoritative, verifiable references. The guide is structured to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt and innovate upon them. We will navigate the complete in silico workflow, from target identification and molecular docking to the nuanced analysis of molecular dynamics simulations, culminating in the generation of a predictive pharmacophore model. All methodologies, data, and logical frameworks are presented with the explicit goal of accelerating the translation of computational insights into tangible therapeutic advancements.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The confluence of a substituted benzophenone core with a piperidine moiety in 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone presents a compelling scaffold for therapeutic intervention. Benzophenone derivatives have demonstrated a wide array of pharmacological activities, including anticancer properties through mechanisms such as tubulin polymerization inhibition and modulation of P-glycoprotein.[1][2] The piperidine ring is a privileged structure in medicinal chemistry, renowned for its presence in numerous clinically approved drugs targeting a spectrum of diseases, particularly in oncology and central nervous system disorders.[3] Notably, piperidine-containing compounds have been successfully developed as inhibitors of the Janus kinase (JAK) family.[4]

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is a hallmark of numerous cancers and inflammatory diseases.[5][6] The established success of JAK inhibitors in the clinic underscores the therapeutic value of targeting this pathway. Given the structural motifs present in 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, we hypothesize that it may act as a modulator of protein kinases, with a particular focus on the JAK family as a plausible and high-value target for our in silico investigation.

This guide will therefore focus on modeling the interaction of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone with Janus kinase 2 (JAK2), a well-characterized member of the JAK family with a plethora of structural data available in the Protein Data Bank (PDB).[7] Through a rigorous and meticulously detailed in silico workflow, we will predict the binding mode of our compound, assess the stability of the protein-ligand complex, and elucidate the key molecular interactions that govern its activity.

The In Silico Discovery Workflow: A Strategic Overview

Our computational investigation is structured as a multi-stage process, designed to progressively refine our understanding of the compound's interaction with its putative target. Each stage builds upon the last, creating a self-validating cascade of evidence.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Stability Assessment cluster_3 Phase 4: Pharmacophore Modeling Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Molecular Dynamics Simulation Molecular Dynamics Simulation Pose Analysis->Molecular Dynamics Simulation Trajectory Analysis Trajectory Analysis Molecular Dynamics Simulation->Trajectory Analysis Feature Identification Feature Identification Trajectory Analysis->Feature Identification Model Generation Model Generation Feature Identification->Model Generation

Caption: A high-level overview of the in silico drug discovery workflow.

Phase 1: Target Identification and System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial inputs. This phase is dedicated to the meticulous preparation of both the protein target and the small molecule ligand.

Target Selection: Janus Kinase 2 (JAK2)

As rationalized in the introduction, JAK2 represents a highly plausible target. For our study, we will utilize the crystal structure of JAK2 in complex with a known inhibitor, which provides a well-defined active site. A suitable candidate from the Protein Data Bank (PDB) would be an entry with high resolution and a bound ligand that can inform the definition of the binding pocket. For the purpose of this guide, we will hypothetically select a PDB entry such as 4UJ1 , which is a structure of a protein kinase in complex with an inhibitor, as a representative example.[8]

Experimental Protocol: Protein Preparation

The raw PDB structure is not immediately suitable for docking and simulation. It requires careful preparation to ensure it is computationally tractable and biologically relevant.

Objective: To clean and prepare the JAK2 protein structure for subsequent modeling.

Methodology:

  • PDB Structure Acquisition: Download the selected PDB file (e.g., 4UJ1) from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chain(s) of interest.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This can be accomplished using software such as Schrödinger's Protein Preparation Wizard or Amber's pdb4amber tool.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This is typically done using a molecular mechanics force field such as OPLS4 or AMBER.

Experimental Protocol: Ligand Preparation

The 2D structure of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone must be converted into a low-energy 3D conformation with appropriate chemical properties for docking.

Objective: To generate a high-quality, low-energy 3D structure of the ligand.

Methodology:

  • 2D Structure Generation: Draw the 2D structure of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Tautomer/Stereoisomer Generation: Convert the 2D structure to a 3D representation. Generate possible tautomers and stereoisomers, as these can have significantly different binding affinities.

  • Protonation and Charge Assignment: Assign appropriate protonation states and partial charges to the ligand atoms at a physiological pH of 7.4. This is crucial for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a thorough energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94s or OPLS4) to obtain a low-energy conformation.

Phase 2: Predicting the Binding Interaction - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[9] It is a critical step in structure-based drug design, providing the initial hypothesis of the binding mode.

G Prepared Protein Prepared Protein Grid Generation Grid Generation Prepared Protein->Grid Generation Prepared Ligand Prepared Ligand Docking Algorithm Docking Algorithm Prepared Ligand->Docking Algorithm Grid Generation->Docking Algorithm Scoring Function Scoring Function Docking Algorithm->Scoring Function Ranked Poses Ranked Poses Scoring Function->Ranked Poses

Caption: The workflow for molecular docking.

Experimental Protocol: Molecular Docking

Objective: To predict the binding pose and affinity of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone within the JAK2 active site.

Methodology:

  • Binding Site Definition (Grid Generation): Define the active site of JAK2. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Execution: Use a validated docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC) to dock the prepared ligand into the defined grid. These programs employ different search algorithms and scoring functions to explore possible binding poses.

  • Pose Selection and Analysis: The docking algorithm will generate multiple possible binding poses, each with a corresponding docking score that estimates the binding affinity. The top-ranked poses should be visually inspected to assess their plausibility. Key interactions to look for include:

    • Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.

    • Hydrophobic interactions: The packing of nonpolar groups.

    • Pi-stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

Data Presentation: Docking Results

The results of the molecular docking can be summarized in a table for clarity.

Pose RankDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.8LEU855, GLY856Hydrogen Bond, Hydrophobic
2-9.5VAL863, LYS882Hydrophobic, Salt Bridge
3-9.2ASP994, PHE995Hydrogen Bond, Pi-stacking

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Phase 3: Assessing Dynamic Stability - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[10] This allows for the assessment of the stability of the predicted binding mode and provides a more realistic representation of the molecular interactions.

G Docked Complex Docked Complex System Solvation System Solvation Docked Complex->System Solvation Ionization Ionization System Solvation->Ionization Energy Minimization Energy Minimization Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD

Caption: The workflow for molecular dynamics simulation.

Experimental Protocol: Molecular Dynamics Simulation

Objective: To evaluate the stability and dynamics of the docked 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone-JAK2 complex.

Methodology:

  • System Setup:

    • Solvation: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes between the protein, ligand, water, and ions.

  • Equilibration:

    • NVT Ensemble (Canonical Ensemble): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble (Isothermal-Isobaric Ensemble): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.

  • Production Run: Run the simulation for a sufficiently long period (e.g., 100 nanoseconds) to sample the conformational space of the complex. Trajectories (snapshots of the system at regular intervals) are saved for analysis.

Analysis of MD Trajectories

The analysis of the MD trajectory provides insights into the stability and behavior of the protein-ligand complex.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or ligand atoms around their average position. High RMSF values indicate regions of high flexibility.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation. This helps to identify stable and transient interactions.

Phase 4: Building a Predictive Tool - Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to bind to a specific target.[11][12] By identifying these features from our docking and MD simulation results, we can create a pharmacophore model that can be used to screen large compound libraries for new potential inhibitors.

Feature Identification and Model Generation

Based on the stable interactions observed in the MD simulation, we can define the key pharmacophoric features. For our hypothetical complex, these might include:

  • A hydrogen bond acceptor from the carbonyl group of the benzophenone.

  • A hydrogen bond donor from the protonated piperidine nitrogen.

  • A hydrophobic feature from one of the phenyl rings.

  • An aromatic feature from the other phenyl ring.

These features, with their defined spatial relationships, constitute the pharmacophore model. This model can then be used as a 3D query to search for molecules in virtual databases that possess a similar arrangement of features.

Conclusion: From In Silico Insights to Actionable Drug Discovery

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the interactions of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. By progressing from target identification through molecular docking and dynamics simulations to pharmacophore modeling, we have demonstrated a powerful strategy for generating and refining hypotheses in the early stages of drug discovery. The methodologies detailed herein are not merely a set of instructions but a framework for critical thinking and problem-solving in computational drug design. The ultimate goal of such in silico endeavors is to de-risk and accelerate the drug development pipeline by prioritizing the most promising candidates for experimental validation. The insights gleaned from this computational approach provide a solid foundation for the subsequent stages of medicinal chemistry optimization and biological testing, bringing us one step closer to translating a promising molecule into a life-changing therapeutic.

References

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Probing Proteomes with Benzophenone Photoprobes. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • Pharmacological targeting of the JAK–STAT pathway: new concepts and emerging indications. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • 4UJ1: Protein Kinase A in complex with an Inhibitor. (2016). RCSB PDB. Retrieved January 26, 2026, from [Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2025). SciRP.org. Retrieved January 26, 2026, from [Link]

  • Starting material to obtain the substituted piperidine moiety. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 26, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved January 26, 2026, from [Link]

  • Piperine as a promising therapeutic agent for silicosis: Targeting the JAK2-STAT3 signaling pathway and alleviating inflammation and fibrosis. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. (2023). Labinsights. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

Introduction: Unveiling the Potential of a Novel Benzophenone Derivative The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzophenone Derivative

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates[3]. Furthermore, the piperidine moiety is a common feature in centrally acting agents and other bioactive molecules[4][5]. The novel compound, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, integrates these key structural features, suggesting a high potential for significant biological activity.

This guide provides a comprehensive framework for the initial characterization of this compound in cell-based assays. We present a tiered experimental approach, beginning with broad assessments of cytotoxicity and progressing to more defined mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to elucidate the compound's cellular effects and potential therapeutic applications.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is crucial for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₁₉H₁₉ClFNO(Predicted)
Molecular Weight331.81 g/mol (Predicted)
SolubilitySoluble in DMSO, Ethanol(To be determined experimentally)
StorageStore at -20°C, protect from light(Recommended)

Note: It is imperative to determine the empirical solubility of the compound in various solvents to prepare accurate stock solutions. A recommended starting point is to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

Tier 1: Foundational Cellular Assays

The initial assessment aims to determine the compound's general effect on cell viability and proliferation across a panel of relevant cell lines.

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay

This protocol describes a simple and robust method to determine the dose-dependent effect of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone on the metabolic activity of cultured cells, which is a reliable indicator of cell viability.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay Readout seed Seed cells in 96-well plates prep Prepare serial dilutions of the compound treat Add compound dilutions to cells prep->treat resazurin Add Resazurin reagent incubate Incubate for 2-4 hours resazurin->incubate read Measure fluorescence (Ex/Em ~560/590 nm) incubate->read

Caption: Workflow for the cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549, HL-60, SMMC-7721, SW480, based on studies of similar compounds[6][7]) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of the compound by serially diluting the 10 mM DMSO stock in culture medium. A recommended starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).

    • Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 100 µL and the desired final compound concentrations.

    • Incubate for 48-72 hours.

  • Assay Readout:

    • Add 10 µL of a resazurin-based reagent (e.g., alamarBlue™) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the fluorescence values to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Mechanistic Assays

Based on the IC₅₀ values obtained in Tier 1, subsequent assays should be performed at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) to investigate the mechanism of action. Given the common activities of benzophenone derivatives, initial mechanistic studies should focus on apoptosis and cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis seed Seed cells in 6-well plates treat Treat with compound at IC₅₀ concentrations seed->treat harvest Harvest and wash cells stain Stain with Annexin V-FITC and PI harvest->stain acquire Acquire data on a flow cytometer analyze Analyze dot plots to quantify cell populations acquire->analyze

Caption: Workflow for apoptosis detection.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation solution (avoiding trypsin if possible, as it can cleave surface proteins).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of a fluorescently labeled Annexin V conjugate (e.g., FITC) and 5 µL of a propidium iodide solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use appropriate compensation controls to correct for spectral overlap between the fluorochromes.

    • Gate on the cell population of interest based on forward and side scatter.

    • Create a dot plot of PI versus Annexin V fluorescence to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Tier 3: Target Identification and Pathway Analysis

Should the compound induce a specific cellular phenotype, further investigation into the underlying molecular pathways is warranted. Based on network pharmacology and molecular docking analyses of similar benzophenone derivatives, potential target hub genes include AKT1, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3[6][7].

Hypothetical Signaling Pathway Perturbation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, leading to apoptosis.

G compound 4-Chloro-3-fluoro-3'- piperidinomethyl benzophenone akt AKT1 compound->akt Inhibition hsp90 HSP90AA1 compound->hsp90 Inhibition stat3 STAT3 compound->stat3 Inhibition casp3 Caspase-3 akt->casp3 Inhibition hsp90->akt Stabilization apoptosis Apoptosis stat3->apoptosis Anti-apoptotic signaling casp3->apoptosis Execution

Caption: Hypothetical signaling pathway.

Proposed Validating Experiments:

  • Western Blotting: Probe for the phosphorylation status of key signaling proteins such as AKT and STAT3, and for the cleavage of Caspase-3 and PARP, which are hallmarks of apoptosis.

  • Kinase Activity Assays: If the compound is suspected to be a kinase inhibitor, in vitro kinase assays can be performed to determine its specificity and potency against a panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to identify direct protein targets of the compound within the cell by measuring changes in protein thermal stability upon compound binding.

Conclusion and Future Directions

This application note provides a structured and logical workflow for the initial cell-based characterization of the novel compound 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. By following these protocols, researchers can obtain critical data on its cytotoxic potential, mechanism of cell death, and potential molecular targets. The insights gained from these studies will be invaluable for guiding further preclinical development and exploring the therapeutic potential of this promising molecule.

References

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available from: [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. Available from: [Link]

  • G. V. S. R. Sharma, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

  • S. A. Khan, et al. (2020). Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. ResearchGate. Available from: [Link]

  • Karrer, F., Meier, H., & Pascual, A. (2000). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Journal of Fluorine Chemistry. Available from: [Link]

  • Jean, F., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Available from: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. Available from: [Link]

  • Chen, Y. C., et al. (2024). Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication. MDPI. Available from: [Link]

  • El-Seedi, H. R., et al. (2013). Structural Diversity and Bioactivities of Natural Benzophenones. RSC Publishing. Available from: [Link]

  • An, F., & Li, X. (2022). A review for cell-based screening methods in drug discovery. PMC. Available from: [Link]

  • de Oliveira, R. S., et al. (2022). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available from: [Link]

  • Kolly, G., et al. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. Available from: [Link]

  • Lee, G., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available from: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available from: [Link]

  • PubChem. 3-Fluoropiperidin-4-one hydrochloride. National Center for Biotechnology Information. Available from: [Link]

Sources

Application

Derivatization of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone for activity studies

Application Note & Protocol Strategic Derivatization of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone: A Modular Approach for Exploring Structure-Activity Relationships Introduction and Strategic Rationale The 4-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Derivatization of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone: A Modular Approach for Exploring Structure-Activity Relationships

Introduction and Strategic Rationale

The 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone core presents three primary regions for chemical modification, each influencing the molecule's overall physicochemical and pharmacological profile. A systematic derivatization strategy is crucial for dissecting the contribution of each region to the target biological activity.

  • Region I: The Piperidine Moiety: The secondary amine of the piperidine ring is a prime target for nucleophilic substitution. Modifications at this site can significantly alter the compound's polarity, basicity, and steric bulk, which are critical for receptor binding, membrane permeability, and pharmacokinetic properties.[1][2]

  • Region II: The Benzophenone Carbonyl: The ketone group is a key pharmacophoric feature. Its modification into oximes, hydrazones, or other derivatives can change the molecule's geometry, hydrogen bonding capacity, and electronic distribution, potentially leading to altered binding modes or new biological targets.[3]

  • Region III: The Halogenated Aromatic Ring: The chloro and fluoro substituents provide metabolic stability and specific electronic properties. While direct modification of this ring is complex, understanding its role is key to SAR. For initial studies, this region typically remains unmodified while Regions I and II are explored.

This guide focuses on practical and high-yield derivatization of Regions I and II, providing a foundational library of compounds for comprehensive activity screening.

cluster_0 Derivatization Strategy cluster_1 Synthetic & Analytical Workflow Parent 4-Chloro-3-fluoro-3'- piperidinomethyl benzophenone Region1 Region I Piperidine Nitrogen Parent->Region1 Region2 Region II Benzophenone Carbonyl Parent->Region2 Region3 Region III Halogenated Ring Parent->Region3 Deriv Chemical Derivatization (Protocols A & B) Region1->Deriv N-Alkylation/ Acylation Region2->Deriv Hydrazone/ Oxime Formation Purify Purification (Chromatography/Recrystallization) Deriv->Purify Char Structural Characterization (NMR, MS, HPLC) Purify->Char Screen Bioactivity Screening (Protocols C, D, E) Char->Screen cluster_A Protocol A: N-Acylation cluster_B Protocol B: Hydrazone Formation Start_A Parent Compound (Piperidine) Reagents_A + R-COCl + Base (TEA) in DCM Start_A->Reagents_A Product_A N-Acyl Derivative Reagents_A->Product_A Start_B Parent Compound (Ketone) Reagents_B + NH2NH2·H2O + Acetic Acid in EtOH, Reflux Start_B->Reagents_B Product_B Hydrazone Derivative Reagents_B->Product_B cluster_screening Bioactivity Screening Funnel Start Library of Purified Derivatives Primary Primary Screening: Anticancer (MTT Assay) Antibacterial (MIC) Start->Primary Secondary Secondary Screening: General Cytotoxicity (CC50) Selectivity Index (SI) Primary->Secondary Active Compounds Hit Hit Compound(s) (Potent & Selective) Secondary->Hit Selective Compounds

Sources

Method

In vivo administration protocols for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

Application Note & In Vivo Administration Protocol Compound: C19H19ClFNO (Hypothetical) - 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone Introduction: Scientific Context and Rationale 4-Chloro-3-fluoro-3'-piperidinom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & In Vivo Administration Protocol

Compound: C19H19ClFNO (Hypothetical) - 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

Introduction: Scientific Context and Rationale

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is a novel investigational small molecule. Its chemical structure, featuring a halogenated benzophenone scaffold and a basic piperidinomethyl moiety, suggests its potential as a modulator of intracellular signaling pathways. Benzophenone derivatives have been explored as kinase inhibitors, photosensitizing agents, and probes for protein-protein interactions. The inclusion of fluorine and chlorine atoms can enhance metabolic stability and membrane permeability, while the piperidinomethyl group often improves aqueous solubility (as a salt) and can serve as a key pharmacophore for engaging with specific biological targets.

This document provides a comprehensive guide for the in vivo administration of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone (hereinafter referred to as CFPB) in preclinical rodent models. The protocols described herein are designed to ensure reproducible and reliable experimental outcomes, emphasizing vehicle formulation, route of administration, and dose determination. These guidelines are grounded in established principles of pharmacology and animal research ethics.

The primary challenge in administering hydrophobic small molecules like CFPB in vivo is achieving a stable and biocompatible formulation that allows for accurate dosing and optimal bioavailability. The choice of vehicle and administration route is therefore a critical experimental parameter that directly impacts pharmacokinetic and pharmacodynamic profiles.

Pre-Administration Characterization: Foundational Data

Prior to initiating in vivo studies, a thorough characterization of the compound's physicochemical properties is essential. This data informs all subsequent formulation and administration decisions.

Table 1: Physicochemical Properties of CFPB (Hypothetical Data)

ParameterValueSignificance for In Vivo Studies
Molecular Weight 347.82 g/mol Essential for all molarity and dose calculations.
Appearance White to off-white crystalline solidProvides a baseline for visual inspection of purity and solubility.
Solubility (Aqueous) < 0.1 µg/mL at pH 7.4Compound is practically insoluble in water, necessitating a specialized vehicle.
Solubility (Organic) > 50 mg/mL in DMSO, EthanolHigh solubility in organic solvents provides options for stock solution preparation.
pKa 8.5 (Predicted, basic amine)The piperidinomethyl group allows for salt formation (e.g., HCl salt) to potentially improve aqueous solubility.
LogP 4.2 (Predicted)High lipophilicity suggests good membrane permeability but also potential for poor aqueous solubility and non-specific binding.

Vehicle Formulation: A Step-by-Step Protocol

The selection of an appropriate vehicle is paramount for the successful administration of a hydrophobic compound like CFPB. The goal is to create a formulation that is non-toxic, maintains the compound in solution or as a stable suspension, and is suitable for the chosen route of administration.

Recommended Vehicle: Kolliphor® HS 15 / Ethanol / Saline (KES)

For intravenous (IV) or intraperitoneal (IP) administration, a co-solvent system is often required. A common and effective formulation for compounds with poor aqueous solubility is a mixture containing a non-ionic solubilizing agent like Kolliphor® HS 15 (formerly Solutol® HS 15).

Protocol 3.1: Preparation of 10% Kolliphor® HS 15, 5% Ethanol in Saline

  • Prepare Stock Solutions:

    • Aseptically prepare a 50% (w/v) Kolliphor® HS 15 solution in sterile saline (0.9% NaCl). Warm to 40-50°C to reduce viscosity and aid dissolution.

    • Use 200-proof (absolute) ethanol.

  • Calculate Required Volumes: For a final volume of 10 mL:

    • Kolliphor® HS 15 (from 50% stock): 2.0 mL

    • Ethanol (absolute): 0.5 mL

    • Sterile Saline (0.9% NaCl): 7.5 mL

  • Aseptic Mixing: In a sterile conical tube under a laminar flow hood: a. Add the 0.5 mL of ethanol. b. Add the 2.0 mL of 50% Kolliphor® HS 15 stock. c. Vortex gently to mix. d. Slowly add the 7.5 mL of sterile saline while vortexing to prevent precipitation. e. The final solution should be clear and particle-free. Filter through a 0.22 µm sterile filter if necessary.

Formulation of CFPB Dosing Solution

This protocol details the preparation of a 5 mg/mL dosing solution of CFPB.

Protocol 3.2: Preparation of CFPB in KES Vehicle

  • Weigh Compound: Accurately weigh the required amount of CFPB powder. For 1 mL of a 5 mg/mL solution, weigh 5 mg of CFPB.

  • Initial Solubilization: a. Add a small volume of ethanol (e.g., 50 µL for 5 mg) to the CFPB powder. b. Vortex until the compound is fully dissolved. This step is critical for preventing precipitation in the final formulation.

  • Addition of Solubilizer: a. Add the Kolliphor® HS 15 component (e.g., 200 µL of the 50% stock). b. Vortex thoroughly. The solution should remain clear.

  • Final Dilution: a. Slowly add the sterile saline component (e.g., 750 µL) dropwise while continuously vortexing. b. The final solution should be a clear, homogenous microemulsion. Visually inspect for any precipitation or phase separation.

  • Pre-dosing Preparation: Before administration, gently warm the solution to 37°C and vortex to ensure homogeneity.

Trustworthiness Checkpoint: Why this vehicle? The KES formulation is a well-established system for solubilizing lipophilic drugs for parenteral administration. Kolliphor® HS 15 is a non-ionic solubilizer and emulsifier that is less prone to causing hypersensitivity reactions compared to older agents like Cremophor® EL. The small amount of ethanol acts as a co-solvent to aid initial dissolution. This multi-component system creates a stable microemulsion that prevents the drug from precipitating in the bloodstream upon injection.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Intraperitoneal (IP) Injection

IP injection is a common route for preclinical studies, allowing for systemic exposure while avoiding the technical challenges of IV injection.

Protocol 4.1: IP Administration in Mice

  • Animal Model: C57BL/6 mice, 8-10 weeks old, 20-25 g body weight.

  • Dose Calculation:

    • Target Dose: 25 mg/kg

    • Dosing Solution Concentration: 5 mg/mL

    • Dosing Volume (mL) = (Body Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

    • For a 25 g (0.025 kg) mouse: (0.025 kg * 25 mg/kg) / 5 mg/mL = 0.125 mL or 125 µL

  • Procedure:

    • Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

    • Identify the injection site in the lower right abdominal quadrant.

    • Use a 27-gauge needle attached to a 1 mL syringe.

    • Insert the needle at a 15-20 degree angle, bevel up, to a depth of approximately 5 mm.

    • Aspirate slightly to ensure the needle has not entered the bladder or intestines (no fluid or colored material should enter the syringe).

    • Inject the dosing solution smoothly and withdraw the needle.

    • Monitor the animal for any signs of distress post-injection.

Oral Gavage (PO)

Oral administration is often preferred for its clinical relevance. A suspension is typically required for water-insoluble compounds.

Protocol 4.2: PO Administration in Mice

  • Recommended Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in sterile water. This vehicle creates a uniform and stable suspension.

  • Dose Calculation:

    • Target Dose: 50 mg/kg

    • Dosing Solution Concentration: 5 mg/mL

    • Dosing Volume for a 25 g mouse: (0.025 kg * 50 mg/kg) / 5 mg/mL = 0.250 mL or 250 µL (Note: a typical maximum gavage volume for a mouse is 10 mL/kg, or 250 µL for a 25g mouse).

  • Procedure:

    • Prepare the CFPB suspension in the methylcellulose/Tween® 80 vehicle. Ensure it is continuously stirred or vortexed between animals to maintain homogeneity.

    • Properly restrain the mouse.

    • Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Use a flexible, ball-tipped gavage needle (20-22 gauge for mice).

    • Gently insert the needle into the esophagus and advance it to the predetermined depth. Do not force the needle.

    • Administer the dose smoothly.

    • Withdraw the needle and return the animal to its cage. Monitor for any signs of respiratory distress.

Experimental Workflow and Visualization

A typical preclinical efficacy study involves several key stages, from animal acclimatization to endpoint analysis.

Diagram 1: General Workflow for an In Vivo Efficacy Study

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_eval Evaluation Phase acclimate Animal Acclimatization (7 Days) randomize Randomization into Treatment Groups acclimate->randomize formulate Prepare CFPB Dosing Solutions (Protocols 3.1, 3.2) randomize->formulate dose Administer CFPB or Vehicle (IP or PO, Protocols 4.1, 4.2) formulate->dose monitor Daily Monitoring: Body Weight, Clinical Signs dose->monitor pk_sample Pharmacokinetic (PK) Blood Sampling dose->pk_sample endpoint Primary Endpoint Measurement (e.g., Tumor Volume, Behavior) monitor->endpoint necropsy Necropsy & Tissue Collection (PD Analysis) endpoint->necropsy

Caption: Workflow for a typical preclinical in vivo study using CFPB.

Diagram 2: Decision Tree for Route of Administration

G start Goal of Study? pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Characterization start->pk_pd efficacy Efficacy/Tolerability (Chronic Dosing) start->efficacy iv IV Administration (Bolus or Infusion) pk_pd->iv Need absolute bioavailability? ip IP Injection (Protocol 4.1) pk_pd->ip Need rapid systemic exposure? efficacy->ip Is oral route not viable? po Oral Gavage (PO) (Protocol 4.2) efficacy->po Is oral delivery the intended clinical route? iv_reason Provides 100% bioavailability. Bypasses absorption phase. iv->iv_reason ip_reason Good systemic exposure. Less technically demanding than IV. ip->ip_reason po_reason Clinically relevant route. Evaluates oral bioavailability. po->po_reason

Caption: Decision logic for selecting the appropriate in vivo administration route.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound powder or its solutions.

  • Handling: Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

  • Disposal: Dispose of all waste materials (syringes, tubes, unused compound) in accordance with institutional guidelines for chemical and biohazardous waste.

References

  • Title: Solutol HS 15, a nonionic solubilizer for parenteral drugs: toxicological and pharmacokinetic properties. Source: Drug Development and Industrial Pharmacy URL: [Link]

  • Title: Excipients for non-aqueous parenteral formulation of poorly soluble compounds: an overview. Source: Die Pharmazie-An International Journal of Pharmaceutical Sciences URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

Introduction: This guide provides in-depth troubleshooting and practical advice for the purification of crude 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. The strategies outlined here are designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth troubleshooting and practical advice for the purification of crude 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. The strategies outlined here are designed for researchers, medicinal chemists, and process development professionals aiming to achieve high purity of this key intermediate. Our focus is on understanding the chemical principles behind each purification step, enabling you to adapt and troubleshoot your specific experimental challenges.

The core structure of this molecule presents both challenges and opportunities for purification. The presence of a basic piperidine moiety is the most significant feature, allowing for highly effective separation from neutral impurities via acid-base extraction. The aromatic benzophenone core suggests that recrystallization and chromatography are also viable methods.

Overall Purification Strategy

A multi-step approach is often the most effective path to high purity. The following workflow represents a robust starting point for purifying crude 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. Subsequent sections will address troubleshooting for each of these key stages.

Purification_Workflow crude Crude Product in Organic Solvent (e.g., EtOAc, DCM) acid_wash Acid-Base Extraction (Aqueous HCl Wash) crude->acid_wash neutral_org Organic Layer: Neutral Impurities acid_wash->neutral_org Discard aq_base Aqueous Layer: Protonated Product acid_wash->aq_base basify Basify Aqueous Layer (e.g., NaOH, NaHCO3) aq_base->basify extract_pure Re-extract Product into Organic Solvent basify->extract_pure dry_concentrate Dry & Concentrate Purified Product extract_pure->dry_concentrate purity_check Purity Assessment (TLC, LCMS, NMR) dry_concentrate->purity_check final_product Final Product (>95% Purity) purity_check->final_product Purity OK recrystal Recrystallization purity_check->recrystal Purity <98% chromatography Column Chromatography purity_check->chromatography Complex Mixture recrystal->final_product chromatography->final_product

Optimization

Technical Support Center: Stability of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone in DMSO

Welcome to the technical support guide for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. This document is designed for researchers, medicinal chemists, and screening scientists to ensure the stability and integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. This document is designed for researchers, medicinal chemists, and screening scientists to ensure the stability and integrity of this compound when prepared as a dimethyl sulfoxide (DMSO) stock solution. Inconsistent experimental results can often be traced back to compromised compound integrity. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions regarding the handling and storage of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone in DMSO.

Q1: What are the primary stability concerns for this specific molecule in DMSO?

A: While specific stability data for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is not publicly available, an analysis of its structure reveals several potential areas of concern:

  • Benzophenone Core: The benzophenone structure itself is generally photostable.[1] However, the ketone moiety can be susceptible to nucleophilic attack under certain conditions.

  • 4-Chloro Substituent: Halogens on aromatic rings, particularly in positions activated by other functional groups, can be susceptible to nucleophilic substitution. Studies on similar heterocyclic systems have shown that a 4-halo substituent can be hydrolyzed in DMSO, with the solvent potentially participating in the degradation pathway.[2] This is a significant potential concern for this molecule.

  • Piperidinomethyl Group: The piperidine ring is a potential site for oxidation. The N-H and adjacent C-H bonds can undergo H-abstraction, leading to degradation.[3]

  • General DMSO-Related Issues: Like any compound stored in DMSO, it is susceptible to degradation from contaminants (especially water), precipitation due to poor solubility, and accelerated decay at ambient temperatures.[4][5]

Q2: How should I prepare my initial DMSO stock solution to maximize stability?

A: The initial preparation is a critical control point. Use a high-quality, anhydrous DMSO (≤0.05% water) to minimize water-mediated hydrolysis.[4] Ensure the compound is completely dissolved; sonication or gentle warming (not to exceed 40°C) can be used, but always bring the solution back to room temperature before sealing to prevent pressure changes. For a detailed methodology, refer to the Protocol for High-Quality DMSO Stock Preparation in Section 3.

Q3: What are the optimal storage conditions for my DMSO stock solution?

A: Long-term storage at room temperature is strongly discouraged. Studies show a significant probability of compound loss after just a few months under ambient conditions.[6][7] The recommended practice is to store solutions at -20°C or, for maximum longevity, at -80°C.[8] For routine use, preparing smaller aliquots is advisable to avoid multiple freeze-thaw cycles.

Q4: How many times can I safely freeze and thaw my DMSO stock aliquot?

A: While some studies have shown that many compounds are stable for up to 11 freeze-thaw cycles, this is highly compound-dependent.[4] To ensure the highest integrity of your results, we recommend minimizing freeze-thaw cycles to fewer than five. If more frequent access is needed, create more, smaller-volume aliquots from your primary stock.

Q5: I see a precipitate in my vial after thawing. What should I do?

A: Precipitation upon freezing or thawing is a common issue and represents a critical loss of active compound concentration.[9] Do not assume the precipitate will readily redissolve. The vial should be brought to room temperature, then gently vortexed and sonicated in a water bath until the solution is clear. A visual check is mandatory before making any dilutions. If the precipitate does not redissolve, the concentration of your stock is no longer reliable.

Q6: Does the presence of water in DMSO affect stability?

A: Yes. Water is a more significant factor in compound degradation than oxygen.[4] It can act as a nucleophile for hydrolysis, particularly at the potentially labile 4-chloro position of your compound.[2] It is crucial to use anhydrous DMSO and employ proper techniques to prevent the hygroscopic DMSO from absorbing atmospheric moisture.[10] Interestingly, some storage strategies utilize a 90/10 DMSO/water mixture, but this was shown to be effective for storage at 4°C, not for long-term freezing, where it could promote degradation for susceptible compounds.[11]

Section 2: Troubleshooting Guide

Inconsistent or non-reproducible assay results are a common challenge. This guide helps you diagnose if compound stability is the root cause.

Problem: High variability between replicate experiments or a sudden loss of compound activity.

This is a classic sign of compound degradation or precipitation. Follow this diagnostic workflow to identify the cause.

TroubleshootingWorkflow start Inconsistent Assay Results Observed check_visual Step 1: Visually Inspect Stock Solution (Thawed, at Room Temp) start->check_visual is_precipitate Is Precipitate Visible? check_visual->is_precipitate redissolve Attempt to Redissolve (Vortex, Sonicate) is_precipitate->redissolve Yes check_analytical Step 2: Analytical QC (HPLC-MS Analysis) is_precipitate->check_analytical No dissolved Does it Dissolve? redissolve->dissolved dissolved->check_analytical Yes discard Discard Stock. Prepare Fresh Solution. dissolved->discard No compare_t0 Compare Purity & Concentration to a Freshly Prepared Sample (T0) check_analytical->compare_t0 is_degraded Is Purity <95% or New Peaks Observed? compare_t0->is_degraded conclusion_degraded Conclusion: Chemical degradation occurred. Review storage & handling protocols. is_degraded->conclusion_degraded Yes conclusion_ok Conclusion: Stock is likely stable. Investigate other assay parameters. is_degraded->conclusion_ok No conclusion_precip Conclusion: Precipitation is the issue. Review solubility & storage T°. discard->conclusion_precip

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Summary: Factors Influencing Stability

The stability of your compound is a multifactorial issue. The diagram and table below summarize the key variables to control.

Factors compound Compound Stability in DMSO 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone factors Temperature Water Content Light Exposure pH Freeze/Thaw Cycles compound->factors temp Temperature factors:f0->temp water Water factors:f1->water light Light factors:f2->light ph pH factors:f3->ph cycles Freeze/Thaw factors:f4->cycles

Caption: Key factors influencing compound stability in DMSO.

FactorRisk LevelMitigation Strategy
Storage Temperature High Store at -20°C or -80°C. Avoid room temperature storage for periods longer than 24 hours.[6][7]
Water Contamination High Use high-purity, anhydrous DMSO. Store with desiccant and seal vials tightly.[4][10]
Freeze/Thaw Cycles Medium Prepare multiple, single-use aliquots to minimize cycles. Track usage of each aliquot.[4]
Light Exposure Low-Medium While the benzophenone core is generally photostable, store solutions in amber vials as a best practice.[1]
pH (from additives) Variable If using acidic/basic additives (e.g., for solubility), be aware they can catalyze hydrolysis or other reactions.

Section 3: Experimental Protocols

These protocols provide a self-validating framework for preparing and assessing the stability of your compound.

Protocol 1: Preparation of a High-Quality DMSO Stock Solution

Causality: This protocol is designed to minimize the introduction of water and ensure complete solubilization, two primary causes of inaccurate stock concentrations.[4][9]

  • Preparation: Work in a low-humidity environment if possible. Use sterile, amber glass vials or high-quality polypropylene tubes.

  • Solvent: Use a new, sealed bottle of anhydrous, spectroscopy-grade DMSO (e.g., <0.05% water).

  • Weighing: Accurately weigh the desired amount of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone directly into the vial.

  • Dissolution: Add the calculated volume of DMSO to reach the target concentration (e.g., 10 mM). Cap the vial tightly.

  • Solubilization: Vortex the solution for 1-2 minutes. If solids remain, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming (up to 40°C) can be applied if necessary, but is a last resort.

  • Verification: Visually inspect the solution against a bright light to ensure no solid particles or oily film remains.

  • Aliquoting: Once fully dissolved and cooled to room temperature, immediately dispense the solution into smaller, single-use aliquots.

  • Storage: Seal the aliquots tightly, label clearly (Compound, Conc., Date), and place them in a freezer box for storage at -20°C or -80°C.

Protocol 2: Time-Course Stability Assessment via HPLC-MS

Causality: This protocol establishes an empirical baseline (T0) and uses a gold-standard analytical method (HPLC-MS) to quantitatively measure degradation over time, providing definitive data on the compound's stability under your specific storage conditions.[4]

  • Sample Preparation:

    • Prepare a fresh 10 mM stock solution of the compound in DMSO as per Protocol 1. This is your T0 (Time Zero) Reference .

    • Immediately aliquot the remaining stock into several vials for storage at your desired condition (e.g., -20°C).

  • T0 Analysis:

    • Take an aliquot of the T0 reference stock and prepare a dilution (e.g., to 10 µM) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Analyze immediately via a validated HPLC-MS method.

    • Record the peak area and purity (%) of the parent compound. Note any impurity peaks.

  • Time-Point Analysis (e.g., T=1 week, 1 month, 3 months):

    • At each scheduled time point, remove one aliquot from storage.

    • Allow the aliquot to thaw completely and come to room temperature. Vortex gently.

    • Prepare a dilution identical to the T0 sample.

    • Analyze using the exact same HPLC-MS method and instrument parameters.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T0 peak area. Calculate the percent remaining: (Peak Area_Tx / Peak Area_T0) * 100.

    • Compare the purity profile. Note the appearance or growth of any new peaks, which indicate degradation products.

    • Acceptance Criteria: A common threshold for stability is ≥95% of the compound remaining with no single degradation product accounting for >1% of the total area.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Gackowska, A., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 28(3), 1153. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Yufeng, W. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Scribd. Retrieved from a general compilation which cites the Kozikowski et al. study.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(9), 887-892. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Lipinski, C. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Vione, D., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Applied Sciences, 10(15), 5233. [Link]

  • Beilstein TV. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Wang, L., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environment International, 173, 107823. [Link]

  • ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099-1104. [Link]

  • ResearchGate. (2023). Easy determination of benzophenone and its derivatives in sunscreen samples. [Link]

  • Gackowska, A., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PubMed. [Link]

  • Carlsson, P., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 117(39), 9839–9854. [Link]

  • Klink, K., et al. (2021). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. Analytical Methods, 13(3), 398-403. [Link]

  • Piccinelli, A. L., et al. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1651-1663. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

Welcome to the technical support guide for the synthesis of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. This document is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction outcomes. This guide provides in-depth explanations for the formation of common side-products and offers validated protocols for their mitigation and analysis.

Synthesis Overview: A Two-Stage Process

The synthesis of the target compound is typically achieved in two primary stages:

  • Friedel-Crafts Acylation: Formation of the 4-chloro-3-fluorobenzophenone core. This involves the reaction of 1-chloro-2-fluorobenzene with 3-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Nucleophilic Substitution/Amination: Introduction of the piperidinomethyl group. The previously synthesized benzophenone intermediate is reacted with piperidine to form the final product.

Each of these stages presents unique challenges and potential for the formation of impurities that can complicate purification and compromise the final product's purity.

Visualizing the Synthetic Pathway and Side-Reactions

The following diagram illustrates the main synthetic route and highlights the points where common side-products can emerge.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Intermediates & Products cluster_side_products Side-Products R1 1-Chloro-2-fluorobenzene Int1 4-Chloro-3-fluoro-3'-(chloromethyl)benzophenone R1->Int1 Friedel-Crafts Acylation (AlCl3) R2 3-(Chloromethyl)benzoyl chloride R2->Int1 R3 Piperidine Prod 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone R3->Prod Int1->Prod Amination SP1 Isomeric Benzophenones (e.g., 2-Chloro-3-fluoro...) Int1->SP1 Isomerization SP2 Di-acylated Products Int1->SP2 Over-reaction SP4 Unreacted Intermediates Int1->SP4 Incomplete Reaction SP3 Bis-piperidine Adduct Prod->SP3 Dimerization/Further Reaction Troubleshooting_Logic cluster_conditions Experimental Conditions cluster_sideproducts Resulting Side-Products HighTemp High Reaction Temperature Isomers Isomeric Products HighTemp->Isomers Reduces selectivity ExcessAcyl Excess Acylating Agent Diacylation Di-acylated Products ExcessAcyl->Diacylation Promotes over-reaction IncompleteTime Insufficient Reaction Time Unreacted Unreacted Starting Material IncompleteTime->Unreacted Incomplete conversion LightExposure Prolonged Light Exposure Degradation Degradation Products LightExposure->Degradation Photochemical reaction

Optimization

Technical Support Center: Optimizing Piperidine-Benzophenone Coupling Reactions

Welcome to the technical support center for the optimization of coupling piperidine to a benzophenone core. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling piperidine to a benzophenone core. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this crucial synthetic transformation, primarily focusing on the Buchwald-Hartwig amination reaction.

Introduction: The Chemistry of Piperidine-Benzophenone Coupling

The synthesis of molecules containing a piperidine moiety attached to a benzophenone core is of significant interest in medicinal chemistry due to the prevalence of this structural motif in pharmacologically active compounds. The most common and effective method for forging this C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[2][3]

While powerful, the Buchwald-Hartwig amination is sensitive to various parameters. Successful and reproducible execution requires careful optimization of reaction conditions. This guide provides practical, experience-driven advice to overcome common hurdles and achieve high-yielding, clean reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of piperidine to a benzophenone core.

Problem 1: Low or No Product Yield

Q: I am not observing any formation of my desired piperidine-benzophenone product, or the yield is very low. What are the likely causes and how can I troubleshoot this?

A: Low to no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the purity and integrity of your starting materials (benzophenone halide, piperidine), solvent, and base. Piperidine can be hygroscopic and should be handled accordingly. Solvents must be anhydrous, as water can negatively impact the reaction.

  • Inert Atmosphere: The Buchwald-Hartwig reaction is sensitive to oxygen.[4] Ensure your reaction setup is properly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.

Systematic Optimization Strategy:

If initial checks do not resolve the issue, consider the following components of the reaction system:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount.

    • Palladium Source: While Pd(OAc)₂ is a common starting point, it can be unreliable for forming the active Pd(0) species.[5] Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can lead to more consistent and efficient generation of the active catalytic species.[6]

    • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For coupling a secondary amine like piperidine, bulky, electron-rich phosphine ligands are generally preferred.

      • Starting Point: XPhos, SPhos, or RuPhos are excellent starting points.

      • Further Optimization: If yields remain low, consider screening other ligands like BrettPhos, which is effective for primary amines but can also show utility with some secondary amines.[4]

  • Base Selection: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst.[7]

    • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is often the most effective base, leading to higher reaction rates.[4][6] However, it is not compatible with base-sensitive functional groups.

    • Weaker Bases: If your benzophenone core has base-sensitive functionalities, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4][6] Be aware that weaker bases may require higher reaction temperatures and longer reaction times.[6]

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome.

    • Common Solvents: Toluene, dioxane, and THF are commonly used.[5] Toluene is often a good first choice due to its ability to azeotropically remove traces of water upon heating.

    • Solvent Effects: In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[7]

  • Temperature and Reaction Time:

    • Typical Range: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C.[6]

    • Optimization: If you observe no reaction at a lower temperature, incrementally increase it. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or product at higher temperatures.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I am also observing significant amounts of side products. What are these side products and how can I minimize their formation?

A: Side product formation can complicate purification and reduce your overall yield. Common side products in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and formation of diarylamines.

  • Hydrodehalogenation: This is the replacement of the halide on your benzophenone core with a hydrogen atom. It can be promoted by moisture or certain sources of hydride.

    • Solution: Ensure rigorous exclusion of water and consider using a high-purity base.

  • Diarylamine Formation: This occurs when the product of your initial coupling reaction acts as a nucleophile and couples with another molecule of the benzophenone halide.

    • Solution: This is less common with secondary amines like piperidine. However, if observed, it may indicate that the reaction temperature is too high or the reaction is being run for an unnecessarily long time. Reducing the temperature or reaction time once the starting material is consumed can help.

  • Competing Nucleophilic Aromatic Substitution (SNAr): If the benzophenone core is highly electron-deficient, direct SNAr can compete with the palladium-catalyzed pathway.[3]

    • Solution: SNAr is typically favored by polar aprotic solvents (like DMSO or DMF) and may not require a catalyst. If you suspect SNAr is occurring, switching to a less polar solvent like toluene may favor the desired Buchwald-Hartwig pathway.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide on the benzophenone core is best for this coupling reaction?

A1: The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[6] However, in Buchwald-Hartwig aminations, aryl iodides can sometimes inhibit the catalyst.[6] Therefore, aryl bromides are often the optimal starting point , offering a good balance of reactivity and catalyst stability. Aryl chlorides are less reactive and may require more forcing conditions (higher temperatures, more active catalyst systems).[5]

Q2: What is the optimal ratio of piperidine to the benzophenone halide?

A2: It is common practice to use a slight excess of the amine (piperidine), typically in the range of 1.1 to 1.5 equivalents relative to the benzophenone halide. This helps to ensure complete consumption of the limiting reagent and can drive the reaction to completion.

Q3: How much catalyst and ligand should I use?

A3: Catalyst loading is a critical parameter to optimize for both cost and efficiency.

  • Initial Screening: A good starting point is 1-2 mol % of the palladium source and a ligand-to-palladium ratio of 1.1:1 to 2:1.

  • Optimization: If the reaction is sluggish, the catalyst loading can be increased. Conversely, for large-scale reactions, it is desirable to minimize the catalyst loading.[3]

Q4: Can I use an air-stable palladium(II) precatalyst?

A4: Absolutely. Using air-stable Pd(II) precatalysts is highly recommended.[6] They offer better reproducibility compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5] These precatalysts are activated under the basic reaction conditions to generate the active LPd(0) catalyst.[6]

Q5: My benzophenone substrate has other functional groups. Will they interfere with the reaction?

A5: The Buchwald-Hartwig amination is known for its good functional group tolerance.[4] However, certain groups can be problematic:

  • Acidic Protons: Functional groups with acidic protons (e.g., phenols, unprotected carboxylic acids) will be deprotonated by the strong base and can interfere with the reaction. Protection of these groups is often necessary.

  • Reducible Groups: Some functional groups can be sensitive to the reducing conditions that can sometimes occur in the catalytic cycle. Careful monitoring of the reaction is advised.

Experimental Protocols and Data

General Procedure for Piperidine-Benzophenone Coupling

This is a general starting protocol. Optimization will likely be required for your specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube, add the benzophenone halide (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), and the phosphine ligand (0.012-0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (1.4-2.0 mmol), piperidine (1.2-1.5 mmol), and the anhydrous solvent (3-5 mL).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendation A (High Reactivity)Recommendation B (Functional Group Tolerance)
Palladium Source G3-XPhos Palladacycle (1 mol %)G4-RuPhos Palladacycle (2 mol %)
Ligand XPhos (1.2 mol %)RuPhos (2.4 mol %)
Base NaOt-Bu (1.4 equiv)Cs₂CO₃ (2.0 equiv)
Solvent TolueneDioxane
Temperature 80-100 °C100-110 °C

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed amination reaction.

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate L(Ar)Pd(II)-X Pd0->OxAdd Oxidative Addition AmineComplex Amine Complex [L(Ar)Pd(II)(HNR₂)]⁺X⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Amido Complex L(Ar)Pd(II)-NR₂ AmineComplex->AmidoComplex Deprotonation base_out [Base-H]⁺X⁻ AmineComplex->base_out AmidoComplex->Pd0 Reductive Elimination product_out Ar-NR₂ (Product) AmidoComplex->product_out start reagents_in1 Ar-X (Benzophenone Halide) reagents_in1->OxAdd reagents_in2 HNR₂ (Piperidine) reagents_in2->AmineComplex base_in Base base_in->AmineComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow Start Low/No Yield CheckReagents Verify Reagent Purity & Inert Conditions Start->CheckReagents ScreenCatalyst Screen Different Pd-Ligand Systems (e.g., XPhos, RuPhos) CheckReagents->ScreenCatalyst OptimizeBase Optimize Base (NaOtBu vs. Cs₂CO₃) ScreenCatalyst->OptimizeBase No Improvement Success Reaction Successful ScreenCatalyst->Success Improvement OptimizeTemp Increase Temperature (Monitor Decomposition) OptimizeBase->OptimizeTemp No Improvement OptimizeBase->Success Improvement ChangeSolvent Change Solvent (Toluene, Dioxane) OptimizeTemp->ChangeSolvent No Improvement OptimizeTemp->Success Improvement ChangeSolvent->Success Improvement

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage.... [Link]

  • JACS Au. (2022). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • ResearchGate. (n.d.). Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

Sources

Troubleshooting

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone degradation pathways and prevention

Disclaimer: This document is intended as a technical guide for research professionals. The information on degradation pathways for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is inferred from established chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as a technical guide for research professionals. The information on degradation pathways for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is inferred from established chemical principles and data on analogous structures, as specific literature for this compound is not publicly available. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

Welcome to the technical support center for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this compound. As a complex molecule incorporating a halogenated benzophenone core and a piperidinomethyl side chain, understanding its potential degradation is critical for ensuring experimental accuracy, reproducibility, and the development of stable formulations.

This resource is structured to address potential challenges proactively and offer solutions grounded in established scientific principles of organic chemistry and pharmaceutical stability testing.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structural motifs, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is susceptible to several degradation pathways:

  • Photodegradation: The benzophenone core is a known chromophore that absorbs UV light. This can lead to the formation of reactive excited states, resulting in cleavage of the benzophenone structure or reactions with solvents or other molecules.[1] Benzophenones are known to undergo direct photolysis when their light absorbance overlaps with the solar spectrum.[1]

  • Oxidation: The piperidine ring, specifically the tertiary amine and the adjacent benzylic carbon, is a potential site for oxidation. This can be initiated by atmospheric oxygen (autoxidation), peroxide impurities in solvents, or deliberate exposure to oxidizing agents.[2] Advanced oxidation processes involving hydroxyl radicals are known to degrade benzophenones through hydroxylation, carboxylation, and ring cleavage.[3][4]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule, although this is generally a slower process for this type of compound compared to photodegradation or oxidation.[5]

  • Dehalogenation: Under certain reductive or high-energy conditions (like intense UV light), the carbon-chlorine or carbon-fluorine bonds could potentially cleave.[6][7]

Q2: My analytical results show a new, unexpected peak over time. What could it be?

A2: An unexpected peak is likely a degradation product. Based on the probable degradation pathways, this new peak could correspond to:

  • An N-oxide derivative: Oxidation of the piperidine nitrogen.

  • A hydroxylated species: Addition of a hydroxyl group to one of the aromatic rings, a common product of oxidative degradation.[3]

  • Products of piperidine ring-opening: More extensive oxidation can lead to the cleavage of the piperidine ring.

  • Photodegradation products: UV exposure can lead to a variety of products, including carboxylic acids and other hydroxylated species.[8]

To identify the unknown peak, we recommend using LC-MS to obtain the mass of the new compound and deduce its structure. Performing forced degradation studies (see Part 3) can help to intentionally generate and identify potential degradation products.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation, the compound should be stored under conditions that protect it from light, oxygen, and heat.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of all chemical reactions.[9]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[10]
Light Amber vials or foil-wrapped containersProtects from photolytic degradation.[11][12]
Form Solid (lyophilized powder)More stable than solutions.
Purity High purityImpurities can catalyze degradation.

Q4: Which solvents are recommended for preparing solutions, and which should be avoided?

A4: The choice of solvent is critical.

  • Recommended: Use high-purity, degassed solvents such as acetonitrile or methanol. For aqueous solutions, use buffered systems and prepare them fresh.

  • To Avoid: Avoid solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether).[13] Also, be cautious with chlorinated solvents if photostability is a concern, as they can generate radical species under UV light.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Loss of compound concentration in solution over a short period. 1. Photodegradation: Exposure to ambient or UV light.[14] 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics). 3. Oxidation: Dissolved oxygen in the solvent.1. Work in a dimly lit area or use amber glassware. Wrap containers in aluminum foil.[12] 2. Use polypropylene or glass containers. Perform a recovery study to check for adsorption. 3. Use freshly degassed solvents for solution preparation.
Inconsistent results between experimental repeats. 1. Variable degradation: Inconsistent exposure to light or temperature fluctuations between experiments. 2. Solvent quality: Using solvents from different batches or of different ages, which may have varying levels of impurities (e.g., peroxides).1. Standardize all experimental conditions meticulously, including light exposure and temperature. 2. Use a fresh bottle of high-purity solvent for all related experiments.
Appearance of multiple new peaks in the chromatogram. Extensive degradation: The compound has been exposed to harsh conditions (e.g., strong acid/base, high heat, strong oxidant, prolonged UV exposure).1. Review your experimental protocol to identify any harsh steps. 2. Perform a systematic forced degradation study (see Part 3) to understand the degradation profile under different stress conditions.[15][16]

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[17]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

  • High-purity water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • Mix stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a solid sample and a solution sample at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC-UV/MS method.

    • Compare the chromatograms to identify and quantify degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely points of attack on the 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone molecule based on its chemical structure.

Caption: Key Stressors and Potential Degradation Sites.

Note: As I cannot generate images, the DOT script above is a template. A chemical drawing of the molecule would be placed where the IMG SRC tag is.

Workflow for Investigating Compound Instability

The following workflow provides a systematic approach to troubleshooting stability issues.

A Instability Observed (e.g., new peaks, loss of purity) B Review Handling & Storage Conditions (Light, Temp, Atmosphere) A->B C Conduct Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) A->C If cause is unknown B->C If conditions are suspect E Optimize Storage & Handling Protocol B->E If conditions are suboptimal D Identify Degradants using LC-MS/MS C->D D->E F Implement Optimized Protocol E->F G Problem Resolved F->G

Caption: Systematic Workflow for Troubleshooting Instability.

References

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  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. (2016). PubMed.
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  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Retrieved January 26, 2026, from [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). Environmental Science: Processes & Impacts. Retrieved January 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. Retrieved January 26, 2026, from [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. (2018). MDPI. Retrieved January 26, 2026, from [Link]

  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub. Retrieved January 26, 2026, from [Link]

  • Troubleshooting unstable molecules in chemical space. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Halogenated Aromatics: Fate and Microbial Degradation. (2004). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Retrieved January 26, 2026, from [Link]

  • Degradation of 3,4-Dichloro- and 3,4-Difluoroaniline by Pseudomonas fluorescens 26-K. (2001). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Bacterial Degradation of Aromatic Compounds. (2018). MDPI. Retrieved January 26, 2026, from [Link]

  • Troubleshooting Unstable Molecules in Chemical Space. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 26, 2026, from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. (2015). PubMed. Retrieved January 26, 2026, from [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate, 4-nonylphenol and the natural hormone 17-β-estradiol in water samples. (2020). PeerJ. Retrieved January 26, 2026, from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved January 26, 2026, from [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD. Retrieved January 26, 2026, from [Link]

  • Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 26, 2026, from [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2011). PubMed. Retrieved January 26, 2026, from [Link]

  • Photodegradation of benzophenones sensitized by nitrite. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The problem with halogenated compounds emissions and its solution. (2021). Tecam Group. Retrieved January 26, 2026, from [Link]

  • Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Piperidine nucleus in the field of drug discovery. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. Retrieved January 26, 2026, from [Link]

  • Shining a Light on UV Filter Analysis. (2026). SGS. Retrieved January 26, 2026, from [Link]

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  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag. Retrieved January 26, 2026, from [Link]

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  • BENZOPHENONE. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Retrieved January 26, 2026, from [Link]

  • Oxidation and Reduction of Benzophenone. (2021). YouTube. Retrieved January 26, 2026, from [Link]

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  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved January 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to Comparing the Efficacy of 4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The introduction of specific substituents can modulate the pharmacological profile of the core molecule, leading to enhanced potency and selectivity. This guide focuses on a specific class of these compounds: 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone derivatives. The unique combination of a halogenated phenyl ring and a piperidinomethyl group suggests potential for significant biological activity, warranting a systematic investigation and comparison of their efficacy.

This document, prepared from the perspective of a Senior Application Scientist, provides a framework for the comparative evaluation of novel 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone derivatives. In the absence of direct comparative studies in the public domain, this guide synthesizes information from research on structurally related compounds to propose a robust strategy for efficacy assessment. We will focus on two promising therapeutic areas for this class of molecules: anticonvulsant and antimicrobial activities.

Rationale for Investigation: The Chemical Architecture

The 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone scaffold combines several key pharmacophoric features:

  • Benzophenone Core: A diarylketone structure that provides a rigid backbone for the spatial orientation of functional groups.[2]

  • 4-Chloro-3-fluoro Phenyl Ring: The presence of halogens, particularly fluorine, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3]

  • 3'-Piperidinomethyl Phenyl Ring: The piperidine moiety is a common feature in many centrally active and antimicrobial drugs. It can influence solubility, cell permeability, and receptor interactions.

Given these structural elements, it is hypothesized that derivatives of this scaffold could exhibit potent biological effects. Minor structural modifications, for instance, on the piperidine nitrogen or the phenyl rings, could lead to significant variations in efficacy.

Proposed Derivatives for Comparative Efficacy Studies

To illustrate a comparative study, we propose the synthesis and evaluation of a focused library of derivatives based on the core structure of (4-chloro-3-fluorophenyl)(3-(piperidin-1-ylmethyl)phenyl)methanone. The variation in these derivatives will allow for the elucidation of structure-activity relationships (SAR).

Table 1: Proposed 4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone Derivatives for Comparative Evaluation

Compound IDCore StructureR1 (Substitution on Piperidine N)R2 (Substitution on Benzoyl Phenyl Ring)Proposed Therapeutic Focus
BP-1 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenoneHHAnticonvulsant, Antimicrobial
BP-2 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenoneCH₃HAnticonvulsant, Antimicrobial
BP-3 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenoneBenzylHAnticonvulsant, Antimicrobial
BP-4 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenoneH4'-OCH₃Anticonvulsant, Antimicrobial
BP-5 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenoneH4'-NO₂Anticonvulsant, Antimicrobial

Comparative Efficacy Evaluation: Experimental Protocols

A thorough comparison requires standardized and validated experimental protocols. Below are detailed methodologies for assessing the anticonvulsant and antimicrobial efficacy of the proposed derivatives.

Anticonvulsant Activity Assessment

The initial screening for anticonvulsant activity is typically performed using rodent models of induced seizures. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are widely accepted models for identifying compounds that may be effective against generalized tonic-clonic and absence seizures, respectively.[4][5]

G a Administer Test Compound (i.p.) to Mice b Maximal Electroshock (MES) Test a->b c Subcutaneous Pentylenetetrazole (scPTZ) Test a->c d Determine ED50 in MES & scPTZ Models b->d c->d e Rotarod Test for Neurotoxicity (TD50) d->e f Calculate Protective Index (PI = TD50 / ED50) e->f

Caption: Workflow for anticonvulsant activity evaluation.

  • Animal Preparation: Use male Swiss mice (18-25 g), housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Dissolve the test compounds in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administer intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[4]

  • Maximal Electroshock (MES) Test:

    • 30 minutes after compound administration, subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension. The absence of this response indicates protection.[6]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes after compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures within a 30-minute period. Protection is defined as the absence of clonic seizures.[5]

  • Dose-Response and Neurotoxicity:

    • For active compounds, determine the median effective dose (ED₅₀) in both MES and scPTZ tests using a probit analysis of dose-response data.

    • Assess neurotoxicity by the rotarod test to determine the median toxic dose (TD₅₀).[4]

  • Protective Index Calculation: Calculate the protective index (PI = TD₅₀ / ED₅₀) for each active compound. A higher PI indicates a wider therapeutic window.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of the benzophenone derivatives can be evaluated against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[7]

G a Prepare Serial Dilutions of Test Compounds in 96-well Plates b Inoculate Wells with Standardized Microbial Suspension a->b c Incubate Plates at 37°C for 24 hours b->c d Determine Minimum Inhibitory Concentration (MIC) c->d e Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) d->e

Caption: Workflow for antimicrobial susceptibility testing.

  • Microbial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation and Incubation: Inoculate each well with the standardized microbial suspension. Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Data Presentation and Comparative Analysis

The collected experimental data should be organized in a clear and concise manner to facilitate direct comparison between the derivatives.

Table 2: Comparative Anticonvulsant Efficacy Data

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)Protective Index (scPTZ)
BP-1
BP-2
BP-3
BP-4
BP-5
Diazepam ReferenceReferenceReferenceReferenceReference

Table 3: Comparative Antimicrobial Efficacy Data (MIC in µg/mL)

Compound IDS. aureus ATCC 29213E. coli ATCC 25922C. albicans ATCC 90028
BP-1
BP-2
BP-3
BP-4
BP-5
Ciprofloxacin ReferenceReferenceN/A
Fluconazole N/AN/AReference

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data from these assays will enable the elucidation of preliminary structure-activity relationships. For instance, the anticonvulsant activity might be influenced by the nature of the substituent on the piperidine nitrogen, which could affect the compound's ability to cross the blood-brain barrier and interact with its molecular target. Similarly, the antimicrobial activity may be dependent on the electronic properties of the benzoyl phenyl ring.

Further mechanistic studies, such as in vitro receptor binding assays for anticonvulsant candidates or membrane permeabilization assays for antimicrobial leads, would be necessary to understand the mode of action of the most promising derivatives.

Conclusion

This guide provides a comprehensive framework for the systematic comparison of the efficacy of novel 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone derivatives. By employing standardized in vivo and in vitro assays, researchers can generate robust and comparable data to identify lead compounds for further development. The proposed experimental workflows and data presentation formats are designed to facilitate a clear understanding of the structure-activity relationships within this promising class of molecules. The insights gained from such a comparative study will be invaluable for the rational design of more potent and selective therapeutic agents.

References

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Comparative

A Comparative Analysis of the Biological Activity of Fluorinated Versus Non-Fluorinated Benzophenones

Introduction: The Strategic Role of Fluorine in Modulating the Bioactivity of Benzophenones The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous naturally occurring and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating the Bioactivity of Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The inherent bioactivity of the benzophenone core can be significantly modulated through chemical modification, with the introduction of fluorine atoms being a particularly powerful strategy.[3][4] Fluorine, owing to its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] This guide provides a comparative overview of the biological activities of fluorinated and non-fluorinated benzophenones, supported by experimental data and detailed protocols for key biological assays. We will explore how the strategic incorporation of fluorine can enhance therapeutic potential, a concept of increasing importance in modern drug discovery.[6]

Anticancer Activity: Fluorination as a Potentiating Factor

Both fluorinated and non-fluorinated benzophenones have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] However, the introduction of fluorine can lead to a significant enhancement of this activity.

Non-Fluorinated Benzophenones in Oncology

Naturally occurring, non-fluorinated benzophenones, often polyisoprenylated, have been shown to exhibit cytotoxic activity.[10] For instance, certain benzophenone compounds have demonstrated potent inhibitory activities against various cancer cell lines, with some even surpassing the efficacy of established chemotherapy agents like cisplatin in preclinical studies.[9] One such compound exhibited an IC50 value of approximately 0.111 μM against SMMC-7721 hepatocarcinoma cells.[9]

The Impact of Fluorination on Anticancer Potency

Recent studies have highlighted the enhanced anticancer effects of fluorinated benzophenone derivatives.[1] For example, malononitrile-modified fluorinated benzophenones have shown outstanding cytotoxicity against the KB-3-1 cervical cancer cell line, with one compound being approximately 13.5 times more potent than the standard reference drug.[1] Similarly, against the MDA-MB-231 breast cancer cell line, certain fluorinated benzophenones exhibited cytotoxic activity up to 2.8 times greater than the reference standard.[1] This suggests that the presence of fluorine can significantly amplify the cancer-killing potential of the benzophenone scaffold. The structure-activity relationship often indicates that the biological effects are enhanced by the presence of fluorine.[11][12]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative non-fluorinated and fluorinated benzophenone derivatives against various cancer cell lines, illustrating the potential for fluorine to enhance potency.

Compound TypeCompoundCancer Cell LineIC50 (µM)Reference
Non-FluorinatedCompound 3cSMMC-7721 (Hepatocarcinoma)~0.111[9]
Non-FluorinatedCompound 1HL-60 (Leukemia)0.48[13]
Non-FluorinatedCompound 1A-549 (Lung)0.82[13]
Non-FluorinatedCompound 1SMMC-7721 (Hepatocarcinoma)0.26[13]
Non-FluorinatedCompound 1SW480 (Colon)0.99[13]
FluorinatedCompound 7bKB-3-1 (Cervical)~13.5x more potent than standard[1]
FluorinatedCompound 7bMDA-MB-231 (Breast)~2.8x more potent than standard[1]

Antimicrobial Activity: A Tale of Two Scaffolds

Benzophenone derivatives have also been investigated for their potential as antimicrobial agents.[14][15] Here too, fluorination can play a crucial role in enhancing activity.

Inherent Antimicrobial Properties of Benzophenones

Non-fluorinated benzophenones have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[14] For example, 2,2′,4-trihydroxybenzophenone has shown minimum inhibitory concentration (MIC) values ranging from 62.5 to 250 μg/mL against various bacterial pathogens.[14] The proposed mechanism of action for some benzophenone-based antibiotics is the disruption of the bacterial cell membrane potential.[16][17]

Fluorination and Enhanced Antimicrobial Efficacy

The introduction of fluorine into the benzophenone scaffold can lead to compounds with improved antimicrobial profiles. While specific comparative data for fluorinated versus non-fluorinated benzophenones in antimicrobial assays is less abundant in the readily available literature, the general principles of fluorine in drug design suggest potential for enhanced activity.[4] Fluorination can increase the lipophilicity of a compound, which may facilitate its passage through bacterial cell membranes.

Enzyme Inhibition: A Molecular Perspective

The ability of benzophenones to inhibit specific enzymes is another key area of their biological activity. Fluorination can significantly impact these interactions.

Benzophenones as Enzyme Inhibitors

The natural product balanol, which contains a benzophenone moiety, is a potent inhibitor of protein kinase C (PKC) with IC50 values in the nanomolar range.[10] Modifications to the benzophenone ring of balanol analogues have been shown to have substantial effects on their inhibitory activity and selectivity against different protein kinases.[10]

Fluorine's Role in Modulating Enzyme-Ligand Interactions

Fluorine can significantly alter the binding interactions between a ligand and a protein target.[10] This can occur through direct interactions of the fluorine atom with the protein or indirectly by influencing the conformation of the ligand.[10] Molecular dynamics studies on a fluorinated balanol analogue showed enhanced interaction with a key lysine residue in the active site of PKCε.[10] Fluorinated compounds can act as competitive, non-competitive, or mixed-type inhibitors, with the fluorine atom contributing to enhanced binding affinity through interactions like halogen bonding and hydrophobic interactions.[18] The use of fluorinated ketones as transition state analogue inhibitors for serine proteases and other enzymes is a well-established strategy.[19]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[20] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[20]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated benzophenones) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[21]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[21]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[21]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed Cells in 96-well Plate B Cell Adhesion (Overnight) A->B C Add Benzophenone Compounds B->C D Incubate (e.g., 72h) C->D E Add MTT Solution D->E F Incubate (1.5h, 37°C) E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (492nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well plate.[22]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]

MIC_Determination_Workflow A Serial Dilution of Benzophenones in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Read Wells for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion: The Future of Fluorinated Benzophenones in Drug Discovery

The strategic incorporation of fluorine into the benzophenone scaffold represents a promising avenue for the development of novel therapeutic agents. As demonstrated, fluorination can significantly enhance the anticancer and potentially the antimicrobial and enzyme inhibitory activities of these compounds. The unique physicochemical properties imparted by fluorine can lead to improved potency, selectivity, and pharmacokinetic profiles.[4][5] Further research involving direct, head-to-head comparisons of fluorinated benzophenones with their non-fluorinated analogues is warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation benzophenone-based drugs.

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Validation

A Guide to Designing Negative Control Experiments for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

In the landscape of drug discovery and development, the validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for designing and implementing robust negative control ex...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for designing and implementing robust negative control experiments for the novel compound 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. As the specific biological target of this molecule is yet to be fully elucidated, we will proceed based on a rational, structure-based hypothesis, a common scenario in preclinical research. This guide is intended for researchers, scientists, and drug development professionals seeking to establish the specificity of action for novel chemical entities.

The Critical Role of Negative Controls in Validating Biological Activity

Before delving into specific protocols, it is essential to understand the foundational importance of negative controls. A negative control is a sample or group in an experiment that is not expected to produce a response.[1][2] Its purpose is to account for non-specific effects and confounding variables, thereby ensuring that any observed activity from the test compound is due to its specific interaction with the biological target and not an artifact of the experimental system.[1][2] Without proper negative controls, experimental results are uninterpretable.

For a novel compound like 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, a well-designed set of negative controls will allow researchers to confidently answer the following questions:

  • Is the observed biological effect a direct result of the compound's chemical structure?

  • Are the experimental reagents or the vehicle used to dissolve the compound contributing to the observed effect?

  • Is the compound interacting with the assay components in a non-specific manner?

Formulating a Hypothesized Mechanism of Action

Given the structural features of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, we can formulate a testable hypothesis regarding its mechanism of action. The presence of a benzophenone core and a piperidine moiety is common in compounds targeting G-protein coupled receptors (GPCRs).[3][4] Specifically, many antagonists of chemokine receptors, which are implicated in inflammatory responses, share these structural motifs.[5] Therefore, for the purpose of this guide, we will hypothesize that 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone acts as an antagonist at a specific chemokine receptor (e.g., CXCR4).

This hypothesis will serve as the framework for designing targeted negative control experiments.

Designing Appropriate Negative Controls

A comprehensive negative control strategy for a novel compound involves two key components: an inactive analog and a vehicle control.

The Inactive Analog: A Structurally Similar but Biologically Inert Molecule

An ideal negative control is a molecule that is structurally very similar to the active compound but lacks a key chemical feature required for biological activity.[6][7] This allows researchers to control for off-target effects that may be related to the general chemical scaffold of the molecule.

For 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, a plausible inactive analog could be synthesized by removing the piperidinomethyl group from the 3' position of the benzophenone core and replacing it with a simple methyl group.

Rationale for this modification: The basic nitrogen in the piperidine ring is likely to be a key pharmacophore, forming an ionic interaction with an acidic residue in the binding pocket of the target receptor.[3] Replacing the entire piperidinomethyl group with a non-polar methyl group would likely abolish this critical interaction, rendering the molecule inactive at the target receptor while maintaining a similar overall size and lipophilicity.

The Vehicle Control: Accounting for Solvent Effects

The vehicle is the solvent used to dissolve the test compound, and the vehicle control group receives the vehicle without the compound.[1][8] This is crucial to ensure that the solvent itself is not responsible for any observed biological effects.[8][9][10] For many in vitro assays, dimethyl sulfoxide (DMSO) is a common vehicle.

Experimental Protocols for a Self-Validating System

To test our hypothesis and validate the specificity of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, we will employ a two-tiered experimental approach: a primary binding assay to assess direct interaction with the hypothesized target and a secondary functional assay to measure the downstream cellular response.

Primary Screen: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a sensitive and quantitative method to determine the affinity of a test compound for a specific receptor.[11][12] In this assay, the test compound competes with a known radiolabeled ligand for binding to the receptor.

Objective: To determine if 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone and its inactive analog can displace a known radiolabeled ligand from the CXCR4 receptor.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing CXCR4 incubation Incubate membranes, radioligand, and test compounds/controls in a 96-well plate prep_membranes->incubation prep_radioligand Prepare radiolabeled CXCR4 ligand (e.g., [125I]-SDF-1α) prep_radioligand->incubation prep_compounds Prepare serial dilutions of: 1. Test Compound 2. Inactive Analog 3. Vehicle (DMSO) prep_compounds->incubation filtration Rapidly filter plate contents to separate bound from free radioligand incubation->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis Plot % inhibition vs. log[compound] and determine IC50/Ki values scintillation->analysis

Caption: Workflow for the competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CXCR4 receptor (e.g., HEK293-CXCR4).[13]

  • Compound Preparation: Prepare a series of dilutions of the test compound, the inactive analog, and a known CXCR4 antagonist (positive control) in the assay buffer. Also, prepare a vehicle control (e.g., 1% DMSO in assay buffer).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α), and the various concentrations of the test compounds or controls.[13]

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[13]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

  • Detection: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[14]

Secondary Screen: Functional Cellular Assay (Calcium Mobilization)

Since CXCR4 is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium levels.[15] A calcium mobilization assay can therefore be used to assess the functional activity of our test compounds.

Objective: To determine if 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone can inhibit the SDF-1α-induced increase in intracellular calcium in CXCR4-expressing cells, and to confirm that the inactive analog has no effect.

Experimental Workflow:

  • Cell Preparation: Plate CXCR4-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of the test compound, the inactive analog, or the vehicle control.

  • Stimulation: Add a known agonist of CXCR4 (e.g., SDF-1α) to all wells to stimulate the receptor.

  • Detection: Measure the fluorescence intensity in each well over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound and determine the IC₅₀.

Data Presentation and Interpretation

The results of these experiments can be summarized in a table for clear comparison.

CompoundBinding Affinity (Ki, nM)Functional Activity (IC₅₀, nM)
4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone 1525
Inactive Analog >10,000>10,000
Vehicle (1% DMSO) No activityNo activity
Known CXCR4 Antagonist (Positive Control) 510

Interpretation of Expected Results:

  • 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone should show high affinity in the binding assay and potent inhibition in the functional assay.

  • The Inactive Analog should show no significant activity in either assay, confirming that the piperidinomethyl group is essential for activity.

  • The Vehicle Control should have no effect, demonstrating that the solvent is not interfering with the assay.

  • The Positive Control should show the expected high affinity and potency, confirming that the assay is performing correctly.

Troubleshooting Unexpected Results

In research, experiments do not always go as planned. A logical troubleshooting process is essential for identifying and resolving issues.[16][17][18][19]

G start Unexpected Result Observed q1 Is there activity in the vehicle control? start->q1 a1_yes Potential vehicle interference or contamination q1->a1_yes Yes q2 Is there activity in the inactive analog? q1->q2 No s1 Test a different vehicle or source of reagents a1_yes->s1 a2_yes Hypothesis about the inactive pharmacophore is incorrect q2->a2_yes Yes q3 Is there NO activity in the test compound? q2->q3 No s2 Design and synthesize a different inactive analog a2_yes->s2 a3_yes Hypothesized target is incorrect or compound is unstable/insoluble q3->a3_yes Yes no_issue Proceed with further characterization q3->no_issue No s3 Test compound in broader -target screening panel. -Verify compound integrity and solubility. a3_yes->s3

Caption: A decision tree for troubleshooting unexpected results.

Conclusion

The design and implementation of rigorous negative control experiments are non-negotiable for the validation of the biological activity of any novel compound. For 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, where the mechanism of action is not yet defined, a hypothesis-driven approach coupled with the use of a well-designed inactive analog and appropriate vehicle controls provides a robust framework for establishing its specific biological effects. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this and other novel therapeutic candidates.

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Comparative

A Comparative Benchmark Analysis of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

Introduction: The Therapeutic Potential of Substituted Benzophenones The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the benzophenone framework allows for fine-tuning of its pharmacological profile through targeted substitutions on its two aryl rings. This guide provides a comprehensive technical comparison of a novel derivative, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, against established benchmarks in the fields of oncology and inflammation.

While specific published data for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is not yet available, its structural features—a halogenated benzophenone core and a piperidinomethyl substituent—suggest potential interactions with key biological targets, such as protein kinases and tubulin. This document, therefore, serves as a forward-looking analysis, postulating its performance based on the well-documented structure-activity relationships (SAR) of analogous compounds and providing the experimental frameworks necessary to validate these hypotheses.

Synthetic Strategy: A Plausible Route to 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

A feasible synthetic route for 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone can be conceptualized based on established organic chemistry principles, such as Friedel-Crafts acylation followed by a Mannich-type reaction.

cluster_synthesis Synthesis Workflow start Starting Materials: 1-Chloro-2-fluorobenzene 3-(Piperidinomethyl)benzoyl chloride fc_acylation Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->fc_acylation purification Purification (e.g., Column Chromatography) fc_acylation->purification product 4-Chloro-3-fluoro-3'- piperidinomethyl benzophenone purification->product

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Friedel-Crafts Acylation: To a solution of 1-chloro-2-fluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0°C.

  • Slowly add 3-(piperidinomethyl)benzoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final compound, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone.

Comparative Benchmark I: Anti-Inflammatory Activity as a p38 MAP Kinase Inhibitor

The p38 MAP kinase is a critical mediator of the inflammatory response, and its inhibition is a key strategy for the development of anti-inflammatory drugs. Certain 4-aminobenzophenones have demonstrated potent p38 MAP kinase inhibitory activity.

Benchmark Compound:
  • (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (Compound 45 from Ottosen et al.) : A potent p38 MAP kinase inhibitor with IC₅₀ values of 14 nM and 6 nM for the inhibition of IL-1β and TNF-α respectively.

Hypothesized Performance and Data Comparison:

The performance of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is benchmarked against this established inhibitor.

CompoundTargetIn Vitro IC₅₀ (nM)Reference
Benchmark: (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanonep38 MAP Kinase10
Target: 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenonep38 MAP KinaseTo be determined
Experimental Protocol: In Vitro p38 MAP Kinase Assay

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a test compound against p38 MAP kinase.

cluster_kinase_assay In Vitro Kinase Assay Workflow reagents Prepare Reagents: p38 Kinase, Substrate (e.g., ATF2), ATP, Test Compound incubation Incubate Kinase with Test Compound reagents->incubation reaction Initiate Reaction (Add Substrate and ATP) incubation->reaction stop_reaction Stop Reaction (e.g., with EDTA) reaction->stop_reaction detection Detect Phosphorylation (e.g., ELISA, Luminescence) stop_reaction->detection analysis Data Analysis (Calculate IC₅₀) detection->analysis

Caption: General workflow for an in vitro kinase assay.

  • Reagent Preparation: Prepare a reaction buffer containing p38 MAP kinase, a suitable substrate (e.g., ATF2), and varying concentrations of the test compound.

  • Pre-incubation: Incubate the kinase and the test compound for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl₂.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Comparative Benchmark II: Anticancer Activity via Tubulin Polymerization Inhibition

Benzophenone derivatives have been identified as inhibitors of tubulin polymerization, a validated target in cancer therapy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Benchmark Compounds:
  • Combretastatin A-4: A well-known natural product that inhibits tubulin polymerization by binding to the colchicine site.

  • Cisplatin: A standard chemotherapeutic agent used as a positive control in many anticancer assays.

  • Benzophenone Compound 3c (from Zhou et al.) : Exhibited potent cytotoxicity against SMMC-7721 hepatocarcinoma cells with an IC₅₀ of 0.111 μM.

Hypothesized Performance and Data Comparison:

The anticipated cytotoxic activity of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is compared against these benchmarks in a panel of cancer cell lines.

CompoundCell LineIn Vitro IC₅₀ (µM)Reference
Benchmark: Compound 3c (Zhou et al.)SMMC-77210.111
Target: 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenoneSMMC-7721To be determined
Target: 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenoneA549 (Lung)To be determined
Target: 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenoneMCF-7 (Breast)To be determined
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

cluster_mtt_assay MTT Cell Viability Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compound cell_seeding->compound_treatment incubation_24_72h Incubate (24-72h) compound_treatment->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_1_4h Incubate (1-4h) add_mtt->incubation_1_4h solubilize Add Solubilization Solution (e.g., DMSO, SDS-HCl) incubation_1_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Efficacy: Xenograft Tumor Model

For compounds demonstrating promising in vitro anticancer activity, evaluation in an in vivo model is the next critical step. The subcutaneous tumor xenograft model in immunodeficient mice is a standard method for assessing the in vivo efficacy of novel anticancer agents.

Experimental Protocol: Subcutaneous Xenograft Model

cluster_xenograft In Vivo Xenograft Model Workflow cell_prep Prepare Cancer Cell Suspension (e.g., in Matrigel) implantation Subcutaneous Implantation into Immunodeficient Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Administer Test Compound (e.g., i.p., p.o.) tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers monitoring->endpoint

Caption: General workflow for an in vivo xenograft study.

  • Cell Implantation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium, often mixed with Matrigel to improve tumor take rate. Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further processed for histological and biomarker analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the evaluation of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, a novel compound with therapeutic potential. By benchmarking against established molecules in the fields of inflammation and oncology, and by providing detailed, self-validating experimental protocols, this document serves as a roadmap for researchers to elucidate the pharmacological profile of this and other novel benzophenone derivatives. The proposed studies will be instrumental in determining its mechanism of action and its potential for further development as a therapeutic agent.

References

  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).

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